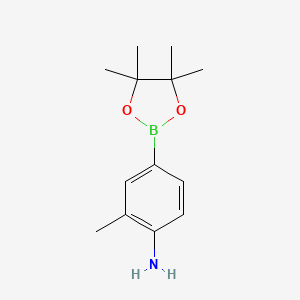

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Overview

Description

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The synthesis of this compound involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has been studied using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The bond lengths and bond angles obtained by the crystallographic analysis of the compound match the DFT optimized structure calculation results, and are within the normal range .Chemical Reactions Analysis

The compound undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also reacts with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound is a colorless oily substance at room temperature . .Scientific Research Applications

Synthesis and Crystallographic Analysis

- Synthesis and Crystal Structure Studies : This compound and similar derivatives have been synthesized and structurally characterized using spectroscopy (FT-IR, NMR, MS) and X-ray diffraction. Density Functional Theory (DFT) calculations have been performed for comparative analysis of spectroscopic data, geometrical parameters, and molecular structures. These studies are crucial for understanding the molecular conformation and properties of such compounds (Wu et al., 2021).

Applications in Detection and Sensing

- Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester fluorescence probes containing this compound have been synthesized for detecting hydrogen peroxide (H2O2). These compounds show varied fluorescence responses to H2O2, making them useful for specific detection applications (Lampard et al., 2018).

- Hydrogen Peroxide Vapor Detection : Derivatives of this compound have been utilized in organic thin-film fluorescence probes for detecting hydrogen peroxide vapor. Such compounds exhibit fast deboronation in H2O2 vapor, indicating potential for explosive detection applications (Fu et al., 2016).

Energy and Material Science Applications

- Electrolyte Additives in Fluoride Shuttle Batteries : This compound has been examined as an additive in organic liquid electrolyte-based fluoride shuttle batteries (FSBs). It's involved in dissociating MF salt (CsF) in FSBs, affecting the fluoride ion conductivity and battery performance (Kucuk & Abe, 2020).

- Hole Transporting Materials in Perovskite Solar Cells : Arylamine derivatives linked with this compound have been synthesized for use in stable perovskite solar cells. These compounds show better thermal stability and hole extraction ability than traditional materials, offering a new avenue for efficient solar cell technology (Liu et al., 2016).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be involved in the borylation of alkylbenzenes .

Mode of Action

It’s known that similar compounds can act as reagents in borylation reactions . In these reactions, the compound interacts with its target to form a new compound, such as pinacol benzyl boronate .

Biochemical Pathways

It’s known that similar compounds can participate in the synthesis of conjugated copolymers .

Result of Action

It’s known that similar compounds can induce the formation of a solid electrolyte interface (sei) in lithium metal batteries .

Action Environment

It’s known that similar compounds should be stored in a dry environment at 2-8°c .

properties

IUPAC Name |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-8-10(6-7-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTJBKJWBAHLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

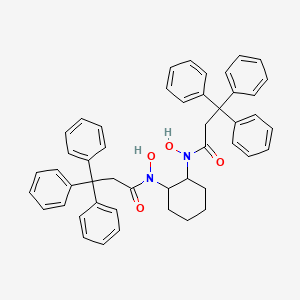

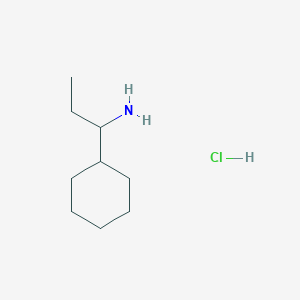

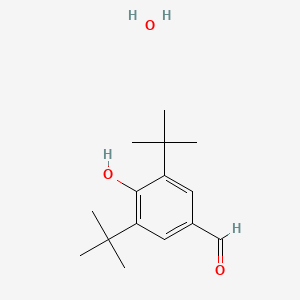

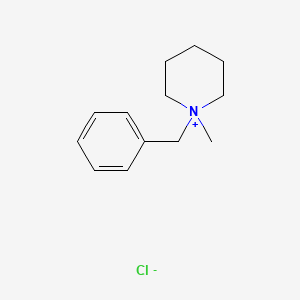

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1632178.png)